3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one
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Overview
Description
3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one, commonly known as DMDPE, is an important organic compound used in a variety of scientific research applications. DMDPE is a versatile molecule with a wide range of biological and chemical properties that make it a useful tool in research.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound is involved in various chemical syntheses and structural analyses. For instance, it undergoes reactions to form products such as 3-[(2-hydroxyethyl)-amino]-5,5-dimethylcyclohex-2-ene-1-thione, showcasing its reactivity and potential in creating new chemical entities. These reactions contribute to the understanding of chemical properties and the potential formation of new compounds for various applications (L. Timokhina & L. V. Kanitskaya, 2009).
Crystallography and Molecular Structure
The compound plays a significant role in crystallography and molecular structure studies. It is used to synthesize and analyze the crystal structures of new compounds, providing insights into molecular geometry, intermolecular interactions, and other structural properties (Scott A. Steiger et al., 2020).
Sensing and Detection Applications
It is utilized in the development of fluorescent probes for the detection of metal ions and amino acids in aqueous solutions. Its derivatives exhibit high selectivity and sensitivity towards certain metal ions, making them valuable in environmental monitoring and biochemical assays (Chaoxia Guo et al., 2014).
Medicinal Chemistry and Biological Studies
Compounds derived from 3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one are synthesized and evaluated for their antimicrobial, anti-inflammatory, and antiproliferative activities. These studies are crucial for drug discovery and understanding the compound's potential in therapeutic applications (E. Nurieva et al., 2015).
Mechanism of Action
Target of Action
The compound 3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5,5-dimethylcyclohex-2-EN-1-one, also known as Bevantolol , primarily targets the Beta-1 adrenergic receptor . This receptor plays a crucial role in the regulation of heart function. Bevantolol also has some activity at the Alpha-1A adrenergic receptor and Beta-2 adrenergic receptor .
Biochemical Pathways
The primary biochemical pathway affected by Bevantolol involves the inhibition of Beta-1 adrenergic receptors . This inhibition reduces the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . The exact downstream effects of this inhibition are complex and involve multiple physiological systems, but they generally result in a reduction of the workload on the heart.
Result of Action
The primary result of Bevantolol’s action is a decrease in heart rate and blood pressure . This makes it effective in the treatment of conditions like hypertension and angina pectoris . By reducing the workload on the heart, Bevantolol can help to prevent the damaging effects of these conditions.
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(2)11-14(10-15(20)12-18)19-8-7-13-5-6-16(21-3)17(9-13)22-4/h5-6,9-10,19H,7-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJSHSWJAXGSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCC2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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